molecular formula C21H19NO6 B2801063 (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 903200-51-1

(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No. B2801063
CAS RN: 903200-51-1
M. Wt: 381.384
InChI Key: PLJFTRQKFJYZQN-YVLHZVERSA-N
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Description

(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structure Analysis :

    • An efficient synthesis method for partially hydrogenated functionalized helicenes and oxa[5]helicenes, related to the target compound, has been developed. These compounds were examined using spectroscopic methods and X-ray crystallographic analysis, highlighting their potential in structural chemistry studies (Goel et al., 2011).
  • Reactivity and Chemical Transformations :

    • Research on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives has shown that related compounds react with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. These findings are relevant for understanding the reactivity of similar acetonitrile compounds (Tverdokhlebov et al., 2005).
  • Molecularly Imprinted Polymers and Sensing Applications :

    • A study on molecularly imprinted polymers (MIPs) using acetonitrile as a solvent showcases the potential application of similar compounds in the development of sensors. MIPs have been employed for mycotoxin analysis, indicating the use of acetonitrile derivatives in the field of analytical chemistry (Navarro-Villoslada et al., 2007).
  • Photooxidation Studies :

    • Investigations into the photooxidation of aromatic azides in acetonitrile reveal intricate details about chemical transformations under specific conditions, which is relevant for understanding the behavior of similar compounds under photochemical reactions (Chainikova et al., 2017).
  • Electrochemical Studies :

    • A study on the electrochemical oxidation characteristics of albendazole in acetonitrile solution demonstrates the use of acetonitrile derivatives in electrochemical analysis and drug studies (Gibson et al., 2016).
  • Crystallography and Biological Activity :

    • Research involving the synthesis of a carbene silver(I) complex with an imidazole derivative in acetonitrile highlights applications in crystallography and potential biological activities, such as antifungal properties (Jiu-fu et al., 2015).

properties

IUPAC Name

2-[[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12-9-14(27-8-7-22)11-16-18(12)19(23)17(28-16)10-13-5-6-15(24-2)21(26-4)20(13)25-3/h5-6,9-11H,8H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFTRQKFJYZQN-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

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